molecular formula C6H12Cl2N4 B2693462 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride CAS No. 2230803-03-7

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride

Cat. No.: B2693462
CAS No.: 2230803-03-7
M. Wt: 211.09
InChI Key: HVNFCHCZKNWUSZ-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-amine dihydrochloride is unique compared to other similar compounds due to its specific substitution pattern and the presence of the dihydrochloride salt. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-6-5-4(9-10-6)2-1-3-8-5;;/h8H,1-3H2,(H3,7,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFCHCZKNWUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2)N)NC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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